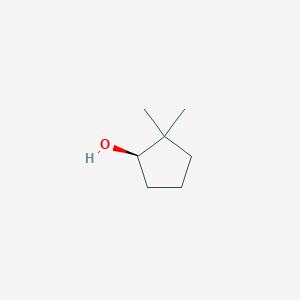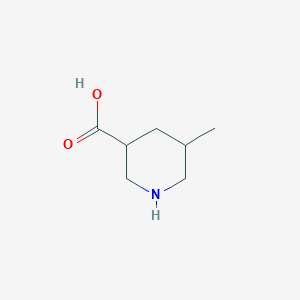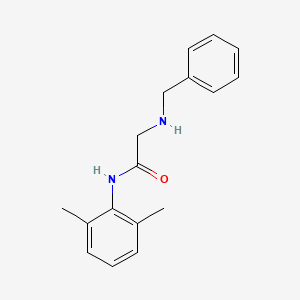
2-(6-Nitro-1H-indol-1-yl)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives, such as “2-(6-Nitro-1H-indol-1-yl)acetic acid”, has attracted the attention of the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has been gaining attention in recent years .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H8N2O4 . More detailed structural information may be available in specialized chemical databases or literature .Physical and Chemical Properties Analysis
“this compound” is a solid substance . More specific physical and chemical properties may be available in specialized chemical databases or literature .Applications De Recherche Scientifique
Novel Oxidations and Nitration of Indoles
Oxidation vs. Nitration in Indole Derivatives : A study investigated the oxidation versus nitration of 1,3-disubstituted indole derivatives. This research highlights the potential for creating novel functionalized indolenines, which could have implications in synthetic chemistry and possibly in the development of new materials or pharmaceutical compounds (Morales-Ríos, Alvina Bucio-Vásquez, & Joseph-Nathan, 1993).
Nitration of Indole-3-Aldehydes : Another study explored the nitration reactions of methyl derivatives of indole-3-aldehyde, producing various nitroindole compounds. This research contributes to our understanding of the reactivity and potential applications of indole derivatives in chemical synthesis (Berti, Settimo, & Livi, 1964).
Photolysis and Electron Transfer in Indole Derivatives
- Artificial Breathing-Type Reaction : A study on 2-(4-nitrophenyl)-1H-indole derivatives revealed a unique photochemical transformation involving the elimination of CO2 and absorption of O2. This finding is significant for understanding transition metal-free oxidation reactions and may have applications in environmental chemistry or material science (Lin & Abe, 2021).
Reactions with Nitrogen Dioxide and Nitrous Acid
- Indole Reactions with Nitrogen Oxides : Research on the reaction of indoles with nitrogen dioxide and nitrous acid in aprotic solvents provides insights into the formation of various nitroso and nitro indole derivatives. These findings could be important for developing new synthetic pathways in organic chemistry (Astolfi, Panagiotaki, Rizzoli, & Greci, 2006).
Kinetics of Nitrosation
- Nitrosation Kinetics of Substituted Indoles : A kinetic study on the nitrosation of 3-substituted indoles explored the equilibrium and reaction rates, providing valuable data for understanding the reactivity of indole derivatives. This research is important for the development of new chemical processes involving indoles (Bravo, Hervés, Leis, & Peña, 1992).
Synthesis and Characterization
- Synthesis of Novel Indole Derivatives : Studies on the synthesis of various indole derivatives, including those with nitro groups, contribute to the broader understanding of chemical synthesis techniques. These methods can be critical for producing new compounds with potential applications in drug development or material science (Shalimov et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their broad spectrum of biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of indole derivatives .
Analyse Biochimique
Biochemical Properties
2-(6-Nitro-1H-indol-1-yl)acetic acid plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or altering enzyme activity, which can lead to changes in cellular processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes . These effects can result in altered cell function, including changes in proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s nitro group is particularly reactive and can participate in redox reactions, leading to changes in the oxidative state of cells . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or reduced oxidative stress. At high doses, it can become toxic and cause adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism. The compound can influence metabolic fluxes by altering the activity of key enzymes, leading to changes in metabolite levels . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
2-(6-nitroindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)6-11-4-3-7-1-2-8(12(15)16)5-9(7)11/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDXOVFFEWMOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B3081008.png)
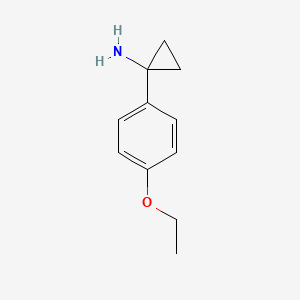
![3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B3081012.png)
![2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3081021.png)

![1,4-Dioxaspiro[4.4]nonan-6-ol](/img/structure/B3081033.png)

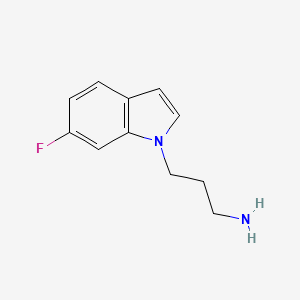
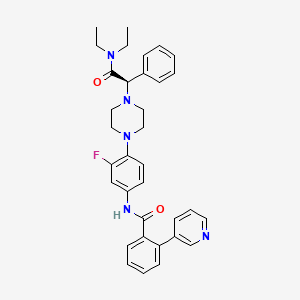
![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3081051.png)
![Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B3081058.png)
